

Technical Guide: Spectroscopic and Synthetic Profile of Carbamic acid, (3-bromopropyl)-, benzyl ester

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Compound of Interest

Compound Name: Carbamic acid, (3-bromopropyl)-, benzyl ester

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Introduction

Carbamic acid, (3-bromopropyl)-, benzyl ester (CAS No. 39945-54-5) is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry. Its structure incorporates a carbamate linkage, a terminal bromine atom, and a benzyl protecting group, making it a versatile intermediate for the introduction of an aminopropyl spacer in the synthesis of more complex molecules, including those with potential therapeutic applications. Notably, it has been utilized as a precursor in the synthesis of an anti-HIV ethidium-arginine conjugate.^[1] This guide provides a detailed overview of its spectroscopic properties and a documented synthetic protocol.

Chemical Structure and Properties

- IUPAC Name: Benzyl (3-bromopropyl)carbamate
- Synonyms: N-Benzyloxycarbonyl-3-bromopropylamine, N-Cbz-3-bromopropylamine
- CAS Number: 39945-54-5
- Molecular Formula: $C_{11}H_{14}BrNO_2$

- Molecular Weight: 272.14 g/mol
- Appearance: Pale-yellow to yellow solid or liquid.
- Melting Point: 37-39 °C

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for **Carbamic acid, (3-bromopropyl)-, benzyl ester**.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32	m	5H	Aromatic protons (C ₆ H ₅)
5.15	br s	1H	NH
5.06	s	2H	-CH ₂ -Ph
3.39	t	2H	-CH ₂ -Br
3.30	q	2H	-NH-CH ₂ -
2.06 - 1.96	m	2H	-CH ₂ -CH ₂ -CH ₂ -

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
156.4	C=O (Carbamate)
136.3	Aromatic C (quaternary)
128.4	Aromatic CH
128.0	Aromatic CH
127.9	Aromatic CH
66.6	-CH ₂ -Ph
39.2	-NH-CH ₂ -
32.3	-CH ₂ -CH ₂ -CH ₂ -
30.6	-CH ₂ -Br

Data sourced from ChemicalBook.[1]

Experimental Protocols

Synthesis of Benzyl N-(3-bromopropyl)carbamate

This protocol is adapted from a known synthetic method.[1][2]

Materials:

- 3-bromopropylamine hydrobromide
- Benzyl chloroformate
- Diisopropylethylamine (DIPEA)
- Tetrahydrofuran (THF), dry
- Ethyl acetate (EtOAc)
- Hexane

- Celite

Procedure:

- To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry THF, add benzyl chloroformate (1.64 g, 9.60 mmol) via syringe at room temperature.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise via syringe.
- Allow the reaction mixture to stir at 0 °C for 1 hour.
- Filter the crude reaction mixture through a pad of Celite to remove solids.
- Evaporate the solvents from the filtrate under reduced pressure.
- Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A 300 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Spectral Width:** 0-10 ppm.
 - **Number of Scans:** 16-32.
 - **Relaxation Delay:** 1-2 s.

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy:

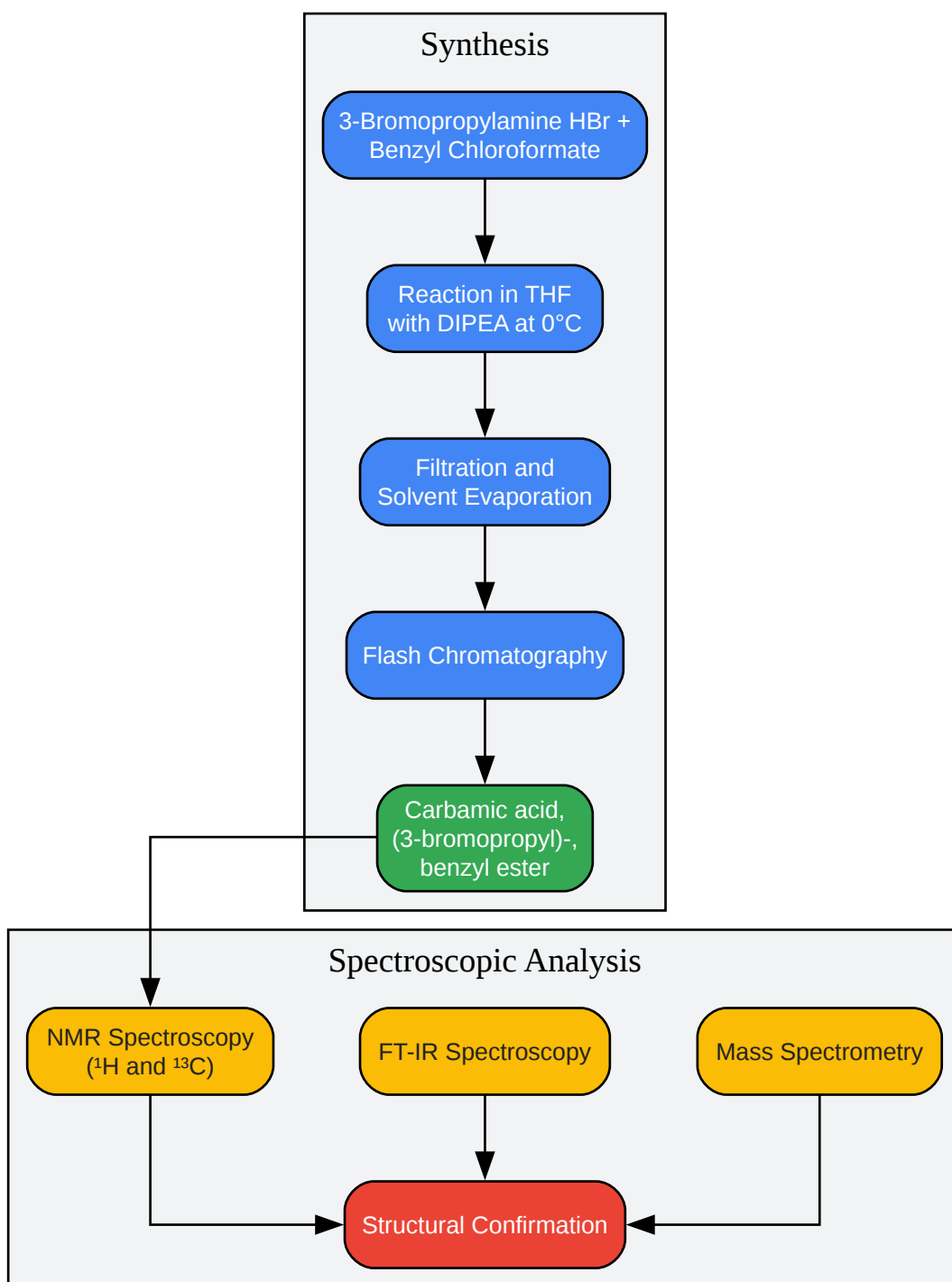
- Sample Preparation: As the compound can be a solid or liquid at room temperature, it can be analyzed as a thin film between KBr plates or as a solution in a suitable solvent like chloroform in a salt cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan Range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Expected Peaks:
 - N-H stretch: $\sim 3300\text{-}3400\text{ cm}^{-1}$
 - C-H stretch (aromatic and aliphatic): $\sim 2850\text{-}3100\text{ cm}^{-1}$
 - C=O stretch (carbamate): $\sim 1690\text{-}1720\text{ cm}^{-1}$
 - C-N stretch: $\sim 1200\text{-}1350\text{ cm}^{-1}$
 - C-O stretch: $\sim 1000\text{-}1100\text{ cm}^{-1}$
 - C-Br stretch: $\sim 500\text{-}650\text{ cm}^{-1}$

Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI).
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular ion peak.
 - For ESI, the protonated molecule $[M+H]^+$ would be expected at m/z 272.0/274.0 (due to bromine isotopes).
 - Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural confirmation. Common fragmentation patterns for benzyl carbamates include cleavage of the benzylic C-O bond and fragmentation of the alkyl chain.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of **Carbamic acid, (3-bromopropyl)-, benzyl ester**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
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